6,7-Difluoro-1,3-benzoxazole-2,4-diamine
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Overview
Description
6,7-Difluoro-1,3-benzoxazole-2,4-diamine is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Difluoro-1,3-benzoxazole-2,4-diamine typically involves the reaction of 2-aminophenol with fluorinated reagents under controlled conditions. One common method includes the use of 2-aminophenol and a fluorinated aldehyde in the presence of a catalyst. The reaction is carried out under reflux conditions in a suitable solvent, such as ethanol or water, to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are also being explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 6,7-Difluoro-1,3-benzoxazole-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and various alkyl halides are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted benzoxazole derivatives, which can exhibit different biological activities and chemical properties .
Scientific Research Applications
6,7-Difluoro-1,3-benzoxazole-2,4-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: It is investigated for its potential as an anticancer agent and in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 6,7-Difluoro-1,3-benzoxazole-2,4-diamine involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can inhibit the activity of enzymes or disrupt cellular processes, leading to its biological effects. The exact pathways and targets may vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Benzoxazole: The parent compound without fluorine substitution.
6-Fluoro-1,3-benzoxazole-2,4-diamine: A similar compound with a single fluorine atom.
7-Fluoro-1,3-benzoxazole-2,4-diamine: Another similar compound with a single fluorine atom at a different position.
Uniqueness: 6,7-Difluoro-1,3-benzoxazole-2,4-diamine is unique due to the presence of two fluorine atoms, which significantly enhance its chemical stability and biological activity compared to its non-fluorinated counterparts. This dual fluorination can lead to improved pharmacokinetic properties and increased efficacy in various applications .
Properties
IUPAC Name |
6,7-difluoro-1,3-benzoxazole-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2N3O/c8-2-1-3(10)5-6(4(2)9)13-7(11)12-5/h1H,10H2,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAWZVRFTPHCEMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(C(=C1F)F)OC(=N2)N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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